3-Phenyl-2,3-dihydroimidazo[1,2-a]pyridine
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Overview
Description
3-Phenyl-2,3-dihydroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a phenyl group attached at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-2,3-dihydroimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with α-bromoacetophenone, followed by cyclization in the presence of a base such as potassium carbonate . The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-2,3-dihydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are frequently employed.
Major Products Formed:
Oxidation: N-oxides of the imidazo[1,2-a]pyridine ring.
Reduction: Dihydroimidazo[1,2-a]pyridine derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the reagents used.
Scientific Research Applications
3-Phenyl-2,3-dihydroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Phenyl-2,3-dihydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the phenyl group.
Imidazo[1,2-a]pyrimidine: A similar structure with a pyrimidine ring instead of a pyridine ring.
Imidazo[1,2-a]pyrazine: Contains a pyrazine ring fused to the imidazole ring.
Uniqueness: 3-Phenyl-2,3-dihydroimidazo[1,2-a]pyridine is unique due to the presence of the phenyl group, which enhances its biological activity and provides additional sites for chemical modification. This makes it a versatile scaffold for drug development and other applications .
Properties
CAS No. |
91954-76-6 |
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Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-phenyl-2,3-dihydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H12N2/c1-2-6-11(7-3-1)12-10-14-13-8-4-5-9-15(12)13/h1-9,12H,10H2 |
InChI Key |
OENPWBMXGLKQGB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C=CC=CC2=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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